[3-(Trifluoromethoxy)phenyl]methanethiol
Description
Properties
Molecular Formula |
C8H7F3OS |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-2-6(4-7)5-13/h1-4,13H,5H2 |
InChI Key |
LHDSLMJORQQWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethoxy)iodobenzene with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of [3-(Trifluoromethoxy)phenyl]methanethiol can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of caesium fluoride as a fluorine source in a packed bed reactor is an environmentally friendly approach that avoids the use of per- and polyfluoroalkyl substances (PFAS) .
Types of Reactions:
Oxidation: [3-(Trifluoromethoxy)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[3-(Trifluoromethoxy)phenyl]methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and efficacy.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethoxy)phenyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Variants: Trifluoromethoxy vs. Difluoromethoxy
[3-(Difluoromethoxy)phenyl]methanethiol (C8H8F2OS) replaces the -OCF3 group with -OCHF2. Key differences include:
- Electronic Effects : The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, increasing the acidity of the thiol (-SH) group (pKa ~8.5 vs. ~9.2) .
- Lipophilicity : The additional fluorine in -OCF3 enhances lipophilicity (logP: 2.8 vs. 2.2), improving membrane permeability in biological systems .
Positional Isomers: Meta vs. Para Substitution
[4-(Trifluoromethoxy)phenyl]methanethiol (para-substituted analog) differs in the position of the -OCF3 group:
- Electronic Distribution : The para-substituted isomer exhibits symmetrical electron withdrawal, reducing resonance effects compared to the meta isomer. This alters reactivity in electrophilic aromatic substitution .
- Biological Activity : Meta substitution often provides better binding affinity to targets like cytochrome P450 enzymes due to optimized spatial arrangement .
Chain Length Variants: Methanethiol vs. Ethanethiol
[3-(Trifluoromethoxy)phenyl]ethanethiol (C9H9F3OS) extends the thiol-bearing chain by one carbon:
- Reactivity : Ethanethiol derivatives are less prone to oxidation than methanethiols due to reduced steric hindrance around the -SH group .
Halogen-Substituted Analogs
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol (C8H6F4S) replaces -OCF3 with -CF3 and adds a fluorine atom:
- Electronegativity : The -CF3 group is more electronegative than -OCF3, further polarizing the aromatic ring and increasing thiol acidity .
- Applications : Such analogs are often used in materials science for their enhanced thermal stability .
Comparative Data Table
| Compound | Molecular Formula | logP | pKa (SH) | Key Applications |
|---|---|---|---|---|
| [3-(Trifluoromethoxy)phenyl]methanethiol | C8H7F3OS | 2.8 | 8.5 | Drug design, enzyme inhibition |
| [3-(Difluoromethoxy)phenyl]methanethiol | C8H8F2OS | 2.2 | 9.2 | Antimicrobial agents |
| [4-(Trifluoromethoxy)phenyl]methanethiol | C8H7F3OS | 2.7 | 8.6 | Organic synthesis |
| [3-(Trifluoromethoxy)phenyl]ethanethiol | C9H9F3OS | 3.1 | 9.0 | Polymer chemistry |
| [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol | C8H6F4S | 3.3 | 7.9 | Materials science |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
